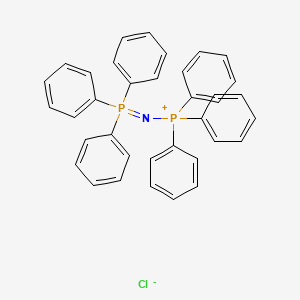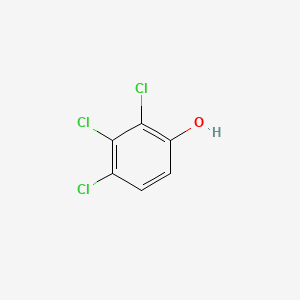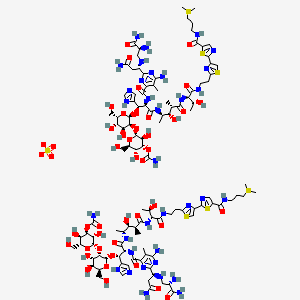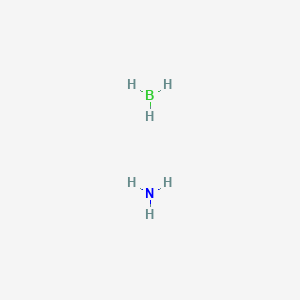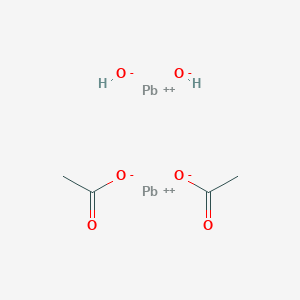
Leadacetatebasic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a white solid that is one of several lead acetates. Historically, it was used as an astringent in Goulard's extract during the 18th, 19th, and early 20th centuries. due to its toxicity and the development of more effective alternatives, its use has declined.
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic lead acetate can be synthesized by reacting lead(II) oxide (PbO) with acetic acid (CH₃COOH) in the presence of water. The reaction proceeds as follows: \[ PbO + 2 CH₃COOH + 2 H₂O \rightarrow Pb₃(OH)₄(C₂H₃O₂)₂ \]
Industrial Production Methods: In an industrial setting, the production of basic lead acetate involves the controlled addition of acetic acid to a suspension of lead(II) oxide in water. The mixture is heated and stirred to ensure complete reaction and the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Basic lead acetate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead(II) acetate can be oxidized to lead(IV) acetate using strong oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: It can be reduced to elemental lead (Pb) using reducing agents like hydrogen gas (H₂).
Substitution: Lead(II) acetate can react with halides to form lead halides.
Major Products Formed:
Lead(IV) Acetate: Pb(C₂H₃O₂)₄
Elemental Lead: Pb
Lead Halides: PbX₂ (where X is a halide, such as Cl, Br, or I)
Scientific Research Applications
Basic lead acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to lead toxicity and its effects on biological systems.
Medicine: Historically used in medicinal preparations, although its use has been discontinued due to toxicity.
Industry: Utilized in the production of pigments, dyes, and as a mordant in textile processing.
Mechanism of Action
The mechanism by which basic lead acetate exerts its effects involves its interaction with biological molecules and pathways. Lead ions (Pb²⁺) can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular damage. This can result in oxidative stress, inflammation, and apoptosis (programmed cell death).
Comparison with Similar Compounds
Lead(II) Acetate (Pb(C₂H₃O₂)₂): A related compound with similar uses and toxicity.
Lead(IV) Acetate (Pb(C₂H₃O₂)₄): A higher oxidation state of lead acetate.
Lead Halides (PbX₂): Compounds formed by the reaction of lead(II) acetate with halides.
Uniqueness: Basic lead acetate is unique in its ability to form a complex with hydroxide ions, resulting in its distinct chemical properties and applications.
Properties
IUPAC Name |
lead(2+);diacetate;dihydroxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPICMBMWOLHAJ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Pb+2].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O6Pb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5.7e+02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
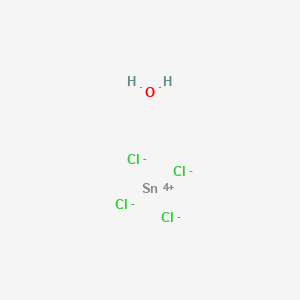
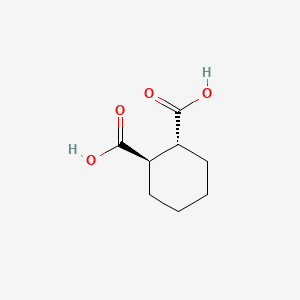
![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B7800812.png)
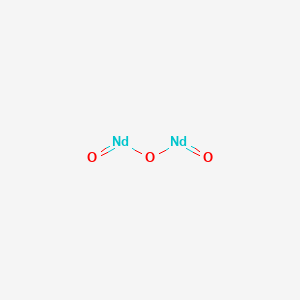

![sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B7800833.png)
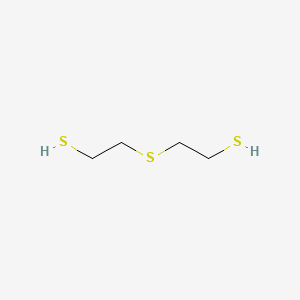
![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)
![bis[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B7800858.png)
![5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B7800860.png)
